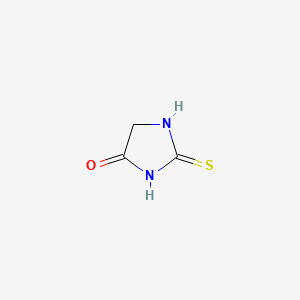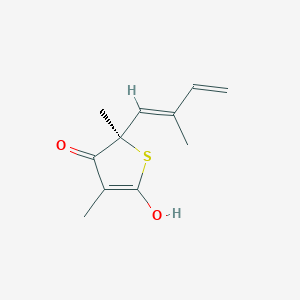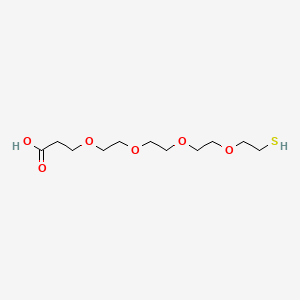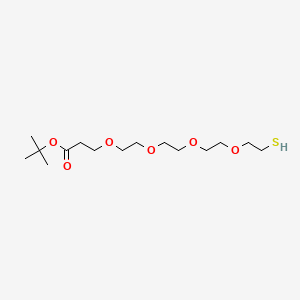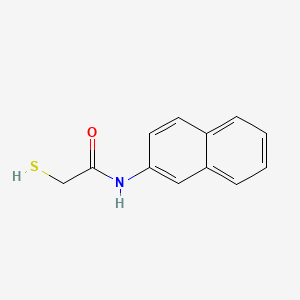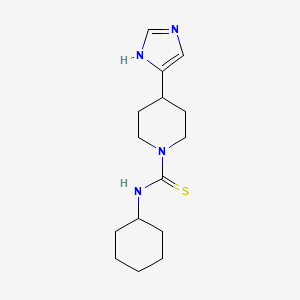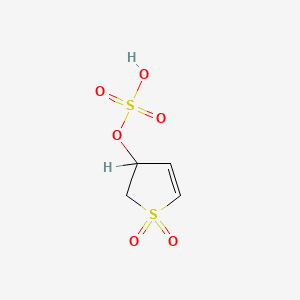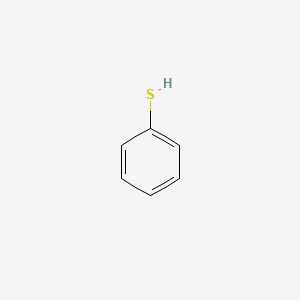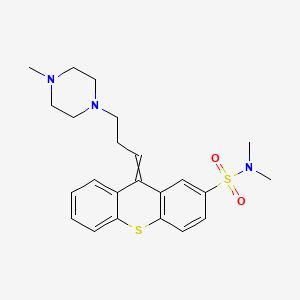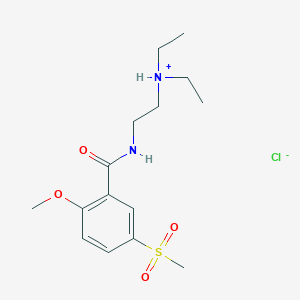
Toddalolacton
Übersicht
Beschreibung
Toddalolactone is a member of coumarins and is a natural product found in Zanthoxylum asiaticum .
Synthesis Analysis
Toddalolactone metabolic stabilities were investigated by incubating toddalolactone with liver microsomes from various species. The CYP isoforms involved in toddalolactone metabolism were characterized based on chemical inhibition studies and screening assays .Molecular Structure Analysis
Toddalolactone has a molecular formula of C16H20O6 .Chemical Reactions Analysis
The CYP isoforms involved in toddalolactone metabolism were characterized based on chemical inhibition studies and screening assays .Physical And Chemical Properties Analysis
Toddalolactone has a molecular weight of 308.33 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antithrombotische Wirkungen
Toddalolacton hat sich als Antithrombotikum erwiesen, was bei der Vorbeugung von Blutgerinnseln hilfreich sein könnte. Diese Anwendung ist besonders relevant bei Erkrankungen, bei denen ein Thromboserisiko besteht, wie z. B. Herzkreislauferkrankungen .
Anti-fibrotische Wirkungen
Forschungsergebnisse deuten darauf hin, dass this compound anti-fibrotische Wirkungen haben könnte. Fibrose kann zu schweren Organschäden und Funktionsstörungen führen, und die Suche nach Wirkstoffen, die diesen Prozess verhindern oder umkehren können, ist entscheidend für die Behandlung fibrotischer Erkrankungen .
Hemmung der PAI-1-Aktivität
This compound wurde als aktiver Bestandteil identifiziert, der die Aktivität des Plasminogenaktivatorinhibitors-1 (PAI-1) hemmt. PAI-1 ist ein wichtiger Faktor bei der Fibrinolyse, und seine Hemmung könnte bei der Behandlung von Erkrankungen hilfreich sein, die mit einem Ungleichgewicht der Fibrinolyse einhergehen .
Behandlung der Arthrose
This compound könnte eine Rolle bei der Pathogenese und dem Fortschreiten der Arthrose (OA) spielen. Es wurde traditionell zur Behandlung von Schlaganfall, rheumatoider Arthritis und Ödemen eingesetzt, und neuere Studien deuten darauf hin, dass es für OA-Patienten von Vorteil sein könnte .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Toddalolactone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, it decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreases IκBα phosphorylation . These actions modulate the HMGB1-NF-κB translocation, which is a crucial part of the inflammatory response .
Pharmacokinetics
It’s known that toddalolactone is a main active component isolated from toddalia asiatica (l) Lam, which has been widely used in the treatment of stroke, rheumatoid arthritis, and oedema . More research is needed to fully understand the ADME properties of toddalolactone.
Result of Action
The molecular and cellular effects of toddalolactone’s action are significant. It inhibits the production of pro-inflammatory cytokines, suppresses the NF-κB transcriptional activity, and blocks the translocation of HMGB1 from the nucleus to the cytosol . In addition, toddalolactone decreases LPS-induced liver damage markers (AST and ALT), attenuates infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improves survival in septic mice .
Action Environment
It’s known that toddalolactone has been used in traditional chinese medicine to treat various conditions, suggesting that it may be stable and effective in diverse environments . More research is needed to fully understand how environmental factors influence toddalolactone’s action.
Eigenschaften
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPLQBQHWYKRK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197484 | |
| Record name | Toddalolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
483-90-9 | |
| Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toddalolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toddalolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



